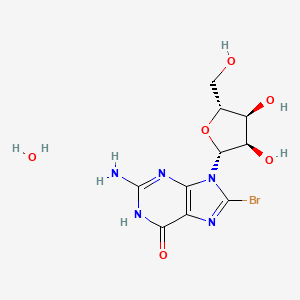
8-Bromoguanosine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoguanosine hydrate is a chemical compound belonging to the class of purine nucleosides. It is a derivative of guanosine, which is composed of guanine and ribose. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Bromoguanosine hydrate is typically synthesized through the bromination of guanosine. The reaction involves the use of bromine or a brominating agent in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 8-Bromoguanosine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoguanosine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromoguanosine hydrate with different functional groups .
Applications De Recherche Scientifique
8-Bromoguanosine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies related to RNA structure and function due to its ability to reduce conformational heterogeneity of RNA.
Medicine: Investigated for its potential therapeutic effects, including immunostimulatory properties and cytotoxic activity against certain cancer cells.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromoguanosine hydrate involves its interaction with specific molecular targets and pathways. It is reported to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. Additionally, it can induce cytotoxic activity in certain cell types, such as macrophages and cancer cells .
Comparaison Avec Des Composés Similaires
8-Hydroxyguanosine: Another derivative of guanosine with hydroxylation at the 8-position.
8-Methylguanosine: A methylated derivative of guanosine.
8-Azidoadenosine: An azido derivative of adenosine.
Uniqueness of 8-Bromoguanosine Hydrate: 8-Bromoguanosine hydrate is unique due to its bromine substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution allows it to adopt a syn conformation, reducing the conformational heterogeneity of RNA and enhancing its function .
Propriétés
Formule moléculaire |
C10H14BrN5O6 |
|---|---|
Poids moléculaire |
380.15 g/mol |
Nom IUPAC |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H12BrN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |
Clé InChI |
ISLGAJSUAWKUGC-YEOHUATISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
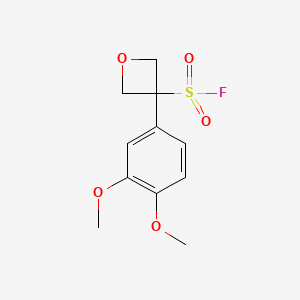
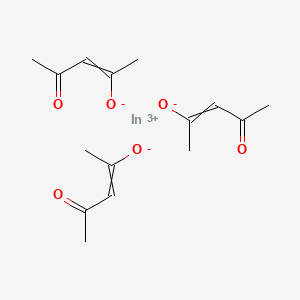
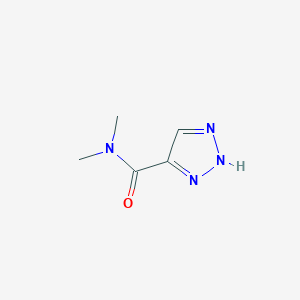
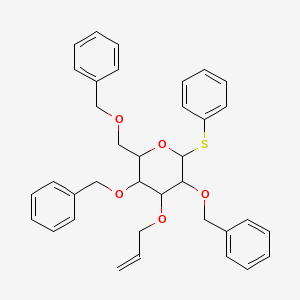
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid](/img/structure/B12508007.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12508019.png)
![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)
